molecular formula C11H14BF2NO2 B1530527 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096996-99-3

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1530527
CAS No.: 2096996-99-3
M. Wt: 241.04 g/mol
InChI Key: GTIQBAKMCOOWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Boron-Containing Heterocyclic Compounds

The development of boron-containing heterocyclic compounds traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage synthetic process. Frankland's methodology involved the initial reaction of diethylzinc with triethyl borate to produce triethylborane, followed by oxidation in air to yield ethylboronic acid, establishing the foundation for modern organoboron chemistry. This seminal discovery marked the beginning of a field that would eventually encompass diverse applications ranging from synthetic building blocks to pharmaceutical intermediates.

The evolution of boron heterocycle chemistry gained significant momentum throughout the twentieth century as researchers recognized the unique properties conferred by the electron-deficient boron center. Unlike carboxylic acids, their carbon analogues, boronic acids are not found in nature and represent purely synthetic constructs derived from primary boron sources such as boric acid, which is produced through the acidification of borax with carbon dioxide. The structural characteristics of boronic acids, featuring a trivalent boron atom with only six valence electrons and a consequent deficiency of two electrons, create a vacant p-orbital that is orthogonal to three substituents arranged in trigonal planar geometry.

The development of heterocyclic boronic acids specifically gained prominence through systematic studies of pyridine-based systems. Research efforts focused on overcoming the inherent challenges associated with 2-heterocyclic boronic acids, which are notoriously unstable and prone to protodeborylation. The discovery that 2-heterocyclic N-methyliminodiacetic acid boronates could serve as stable surrogates for unstable 2-heterocyclic boronic acids under slow-release cross-coupling conditions represented a breakthrough in accessing these challenging structural motifs. Furthermore, the development of practical, scalable synthetic methods for preparing 2-pyridyl and other heterocyclic boronic acid derivatives through direct transligation of trialkoxyborate salts with appropriate ligands at elevated temperatures provided access to previously difficult-to-obtain building blocks.

The historical progression of boron heterocycle synthesis has been characterized by continuous innovation in methodology and expanding scope. Early approaches relied primarily on halogen-metal exchange reactions followed by borylation, but modern synthetic strategies have embraced palladium-catalyzed cross-coupling reactions, iridium or rhodium-catalyzed carbon-hydrogen borylation, and specialized cycloaddition reactions. These methodological advances have enabled the preparation of increasingly complex boron-containing heterocycles with precise substitution patterns and enhanced stability profiles.

Historical Milestone Year Key Achievement Reference
First boronic acid synthesis 1860 Edward Frankland synthesized ethylboronic acid
Suzuki-Miyaura coupling development 1979-1981 Palladium-catalyzed cross-coupling established
Heterocyclic MIDA boronates 2010 Stable 2-pyridyl boronic acid surrogates developed
Miyaura borylation optimization 2000s Direct borylation of aryl halides established

Significance of Fluorine Substituents in Pyridine Derivatives

The incorporation of fluorine substituents into pyridine derivatives represents a strategic approach to modulating both electronic properties and biological activity of heterocyclic compounds. Fluorine's unique characteristics as the most electronegative element in the periodic table, combined with its small atomic radius comparable to hydrogen, enable substantial alterations in molecular properties without introducing significant steric perturbations. In the context of 2,3-difluoropyridine systems, the presence of two adjacent fluorine atoms creates distinctive electronic environments that profoundly influence both chemical reactivity and physical properties.

The electronic effects of fluorine substitution in pyridine derivatives manifest through multiple mechanisms. Primary among these is the inductive withdrawal of electron density from the aromatic system, which significantly alters the nucleophilicity and electrophilicity of various positions on the ring. Research investigating fluorinated substrate analogs has demonstrated that fluorine substituents can depress acid dissociation constant values by substantial margins, with studies showing reductions of 1.5 to 2.5 pH units in related fluorinated aromatic systems. This acidifying effect results from the electron-withdrawing nature of fluorine, which stabilizes conjugate bases through inductive effects.

The positioning of fluorine substituents at the 2,3-positions of pyridine creates a unique substitution pattern that influences both synthetic accessibility and reactivity profiles. Unlike other halogen substituents, fluorine atoms can participate in through-space electronic interactions with the nitrogen lone pair, creating subtle but significant perturbations in the electron distribution throughout the heterocyclic system. These interactions become particularly important in determining the regioselectivity of subsequent functionalization reactions and the stability of organometallic intermediates formed during cross-coupling processes.

The synthetic significance of fluorinated pyridine derivatives extends beyond their immediate chemical properties to encompass their role as advanced intermediates in pharmaceutical development. The metabolic stability conferred by carbon-fluorine bonds, combined with the enhanced lipophilicity and membrane permeability often observed in fluorinated compounds, makes such derivatives valuable scaffolds for drug discovery efforts. Additionally, the unique spectroscopic properties of fluorine-containing compounds, particularly their distinct nuclear magnetic resonance signatures, facilitate detailed mechanistic studies and enable precise monitoring of biological processes.

Property Non-fluorinated Pyridine 2,3-Difluoropyridine Impact
Acid dissociation constant ~5.2 ~3.7 Increased acidity
Electron density Higher Lower Enhanced electrophilicity
Lipophilicity Moderate Increased Improved membrane permeability
Metabolic stability Standard Enhanced Prolonged biological half-life

The preparation of 2,3-difluoro-4-borylated pyridine derivatives requires careful consideration of reaction conditions due to the combined electronic effects of both fluorine substituents and the boryl group. The electron-withdrawing nature of fluorine atoms can influence the stability of organometallic intermediates during borylation reactions, necessitating optimization of catalyst systems, reaction temperatures, and reaction times to achieve optimal yields. Contemporary synthetic approaches to such compounds often employ Miyaura borylation protocols, which utilize palladium catalysts and diboron reagents under carefully controlled conditions to achieve selective carbon-boron bond formation.

The significance of fluorine substituents in pyridine derivatives extends to their influence on intermolecular interactions and crystal packing arrangements. Fluorine atoms can participate in weak hydrogen bonding interactions and dipole-dipole associations that affect solid-state properties, solubility characteristics, and thermal stability. These effects become particularly relevant when considering the purification, storage, and handling requirements for fluorinated boronic acid derivatives, which must maintain their structural integrity while remaining accessible for subsequent synthetic transformations.

Properties

IUPAC Name

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIQBAKMCOOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096996-99-3
Record name 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects. .

Biological Activity

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, presenting data in tables and summarizing key case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H15_{15}BF2_2O3_3
  • Molecular Weight : 256.05 g/mol
  • CAS Number : 1029439-85-7

Structural Characteristics

PropertyValue
LogP3.9
Polar Surface Area39 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For example:

  • Inhibition of PfATP4 : Compounds targeting the PfATP4 protein have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in related compounds has improved their aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Cytotoxicity and Selectivity

The selectivity of this compound for target cells versus normal cells is crucial for its potential therapeutic use. Studies have demonstrated that certain derivatives exhibit low cytotoxicity against human cell lines while effectively inhibiting parasite growth.

Study on Metabolic Stability

A comparative study on the metabolic stability of various pyridine derivatives highlighted that modifications in the structure can significantly influence both solubility and stability. For instance:

CompoundEC50 (μM)Metabolic Stability (CL int μL/min/mg)
Original Compound0.57755
Modified Compound A0.06442
Modified Compound B0.11536

This data suggests that strategic modifications can enhance both potency and stability .

Efficacy in Animal Models

In vivo studies using mouse models have shown that certain derivatives of this compound can reduce parasitemia significantly. For example:

  • Efficacy at Dosage : In a four-day P. berghei mouse model:
    • Compound X : 30% reduction at 40 mg/kg
    • Compound Y : 50% reduction at 20 mg/kg

These findings underscore the importance of further optimization for clinical applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, focusing on substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine F (2,3); boronate (4) C₁₄H₁₇BF₂NO₂ 296.11* Not explicitly provided High reactivity in cross-coupling due to electron-withdrawing fluorines .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CF₃ (2); boronate (4) C₁₂H₁₅BF₃NO₂ 285.06 Not provided Trifluoromethyl group enhances electron-withdrawing effects; used in drug synthesis .
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2,6); boronate (4) C₁₁H₁₃BCl₂NO₂ 300.95 408492-27-3 Chlorine substituents increase steric hindrance, reducing coupling efficiency .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CF₃ (5); boronate (3) C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 Meta-substituted boronate; lower steric hindrance improves coupling yields .
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine F (2); boronate (5) C₁₁H₁₆BFNO₂ 239.06 719268-92-5 Mono-fluoro derivative; moderate reactivity in couplings .

*Molecular weight calculated based on analogous structures.

Electronic and Steric Effects

  • Fluorine Substituents: The 2,3-difluoro derivative exhibits stronger electron-withdrawing effects compared to mono-fluoro or non-fluorinated analogs. This enhances the electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions .
  • Trifluoromethyl vs.
  • Chlorine Substituents : Chlorine (e.g., 2,6-dichloro analog) offers less electronegativity than fluorine, reducing activation of the boronate. Steric clashes at ortho positions further limit reactivity .

Reactivity in Cross-Coupling Reactions

  • 2,3-Difluoro-4-boronate pyridine : Demonstrates high reactivity in Suzuki-Miyaura couplings due to synergistic electronic effects of adjacent fluorines. Ideal for constructing electron-deficient aryl rings in pharmaceuticals .
  • Meta-Substituted Boronates : Compounds like 3-boronate-5-CF₃ pyridine show improved coupling efficiency compared to ortho-substituted analogs due to reduced steric hindrance .
  • Mono-Fluoro Derivatives: 2-Fluoro-5-boronate pyridine exhibits moderate reactivity, often requiring optimized conditions (e.g., higher catalyst loading) .

Solubility and Stability

  • The 2,3-difluoro derivative is expected to have low aqueous solubility, similar to 2-fluoro-5-boronate pyridine, which dissolves only in organic solvents like dichloromethane or THF .
  • Stability under ambient conditions is comparable across analogs, though electron-withdrawing groups (e.g., CF₃, F) may enhance oxidative stability of the boronate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis primarily involves the borylation of a difluoropyridine precursor using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by palladium or nickel complexes under mild conditions.

  • Starting Material: 2,3-Difluoropyridine or its halogenated derivative (e.g., 2,3-difluoro-4-halopyridine).
  • Boron Source: Bis(pinacolato)diboron (B2pin2).
  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or nickel catalysts.
  • Solvents: Common solvents include tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
  • Base: Potassium acetate (KOAc) or other mild bases to facilitate the reaction.
  • Temperature: Typically room temperature to 80 °C.
  • Reaction Time: 2 to 24 hours depending on conditions.

A representative procedure involves stirring the halogenated difluoropyridine with bis(pinacolato)diboron and the catalyst in THF at room temperature or slightly elevated temperature for several hours. The reaction proceeds via oxidative addition of the halide to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

Purification Techniques

After reaction completion, purification is essential to isolate the target boronic ester with high purity:

The isolated yields typically range from 70% to 80%, depending on the reaction optimization.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up with attention to:

Detailed Data Table of a Representative Synthetic Procedure

Parameter Condition/Value Notes
Starting Material 2,3-Difluoro-4-bromopyridine Halogenated precursor
Boron Source Bis(pinacolato)diboron (B2pin2) 1.2 equivalents
Catalyst Pd(dppf)Cl2 5 mol%
Base Potassium acetate (KOAc) 3 equivalents
Solvent Tetrahydrofuran (THF) Anhydrous
Temperature 25–80 °C Room temp or reflux
Reaction Time 2–6 hours Monitored by TLC or HPLC
Yield 70–80% Isolated yield after purification
Purification Method Silica gel column chromatography Hexane/ethyl acetate gradient

Preparation of Stock Solutions for Experimental Use

For applications requiring precise dosing, preparation of stock solutions is standardized. Based on GlpBio data:

Amount of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 1 4.15
5 5 4.15
10 10 4.15

Stock solutions are typically prepared in DMSO or other compatible solvents, ensuring complete dissolution before dilution or formulation for biological assays.

Summary of Key Preparation Steps

Q & A

Q. What are the established synthetic routes for preparing 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves halogenated pyridine precursors subjected to Miyaura borylation. Key steps include:

  • Step 1 : Bromination/chlorination of pyridine derivatives at the 4-position.
  • Step 2 : Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions.
  • Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/EtOH/H₂O mixtures) .
  • Example Conditions : 90–105°C, 12–24 hours, yielding 70–85% after purification via column chromatography .

Q. Table 1: Representative Synthetic Conditions

MethodCatalystBaseSolvent SystemYield (%)
Miyaura BorylationPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O78
Direct CouplingPdCl₂(dppf)Cs₂CO₃DMF82

Q. How is this compound characterized spectroscopically?

  • NMR : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical. Fluorine substituents split signals due to coupling (e.g., ¹⁹F δ ~ -120 ppm for ortho-fluorine) .
  • X-ray Crystallography : SHELXL (for refinement) and OLEX2 (for structure solution) are widely used. The boronate ester’s B-O bond length (~1.36 Å) confirms sp² hybridization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.1) .

Q. What are its primary applications in academic research?

  • Medicinal Chemistry : Serves as a Suzuki-Miyaura cross-coupling partner for synthesizing fluorinated biaryl drug candidates (e.g., kinase inhibitors) .
  • Materials Science : Used in OLEDs as electron-transport layers due to boron’s electron-deficient nature .

Advanced Questions

Q. How do the fluorine substituents influence reactivity in cross-coupling reactions?

The ortho-fluorine groups induce steric hindrance and electronic effects:

  • Steric Effects : Reduce coupling efficiency with bulky aryl partners (e.g., 20% yield drop vs. non-fluorinated analogs).
  • Electronic Effects : Fluorine’s electron-withdrawing nature accelerates oxidative addition of Pd(0) to the C-B bond.
  • Mitigation Strategies : Use Pd catalysts with bulky ligands (e.g., XPhos) to stabilize transition states .

Q. How can Suzuki-Miyaura reaction conditions be optimized for this compound?

Key parameters include:

  • Catalyst : Pd(OAc)₂ with SPhos ligand improves turnover number (TON > 500) .
  • Solvent : Mixed polar solvents (THF/H₂O) enhance solubility of boronate esters.
  • Base : K₃PO₄ increases coupling efficiency by stabilizing the boronate-Pd intermediate.

Q. Table 2: Optimization Data for Cross-Coupling

Catalyst SystemSolventBaseConversion (%)
Pd(OAc)₂/SPhosTHF/H₂OK₃PO₄95
PdCl₂(dppf)TolueneK₂CO₃82

Q. What challenges arise in crystallographic analysis of derivatives, and how are they resolved?

  • Disorder in Boronate Groups : Common due to rotational flexibility. Solution: Refinement with SHELXL using restraints on B-O bond lengths .
  • Twinned Crystals : OLEX2’s twin refinement module resolves overlapping reflections .

Q. How is reaction progress monitored in multi-step syntheses involving this compound?

  • In Situ Techniques : LC-MS tracks intermediates (e.g., boronate-Pd adducts at m/z 400–500).
  • 19F NMR : Fluorine’s high sensitivity enables real-time monitoring of coupling efficiency .

Q. What strategies improve stability during storage?

  • Moisture Control : Store under argon in amber glass at -20°C. Hydrolysis of the boronate ester occurs rapidly in humid conditions (t₁/₂ < 24 hours at 25°C) .
  • Purity Standards : HPLC purification (>98% purity) minimizes decomposition via residual acids/bases .

Q. How are contradictory crystallographic data interpreted for derivatives?

  • Case Study : Conflicting B-O bond lengths (1.34 vs. 1.38 Å) may arise from crystal packing. Density functional theory (DFT) calculations validate the most probable geometry .

Q. What advanced purification methods address low-yield synthetic byproducts?

  • HPLC : Reverse-phase C18 columns separate boronate esters from dehalogenated impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% pure crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.